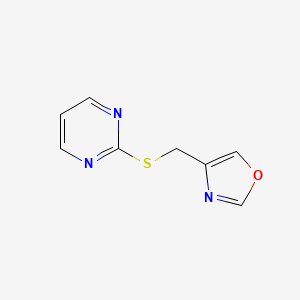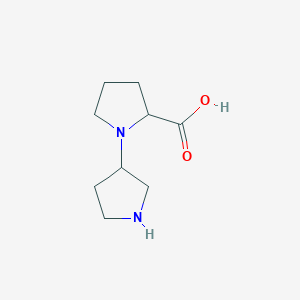
1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound “1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” contains a pyrrolidine ring, which is a common structure in many biologically active compounds .
Mode of Action
Without specific studies on “this compound”, it’s hard to determine its exact mode of action. Compounds with a pyrrolidine structure often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidine derivatives have been found to affect various biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
The pyrrolidine structure is known to influence the pharmacokinetic properties of drugs, including their absorption and distribution .
Result of Action
Pyrrolidine derivatives can have various effects at the molecular and cellular level, depending on their specific structure and the biological target they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of drugs .
Análisis Bioquímico
Biochemical Properties
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
Pyrrolidine derivatives have been shown to possess various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Temporal Effects in Laboratory Settings
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially change over time .
Dosage Effects in Animal Models
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially vary with different dosages .
Metabolic Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Transport and Distribution
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially affect its localization or accumulation .
Subcellular Localization
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially affect its activity or function .
Propiedades
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)8-2-1-5-11(8)7-3-4-10-6-7/h7-8,10H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAKNSJXZVNHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCNC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-3-[2-(furan-3-YL)-2-hydroxyethyl]urea](/img/structure/B2604246.png)
![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2604247.png)

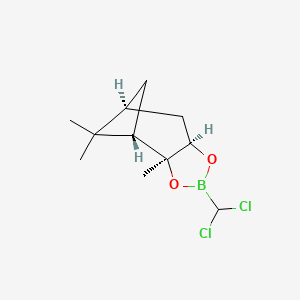
![3-amino-N-(4-ethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2604250.png)
![(3E)-3-{[(3,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2604251.png)


![6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2604257.png)
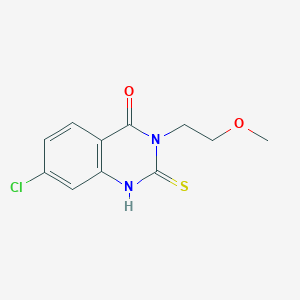
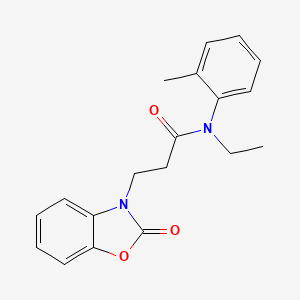
![N-[2-(2-Phenyl-1,3-oxazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2604264.png)
